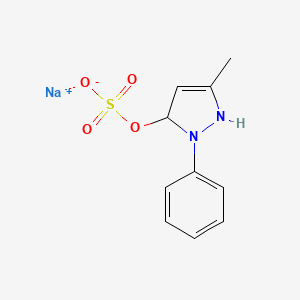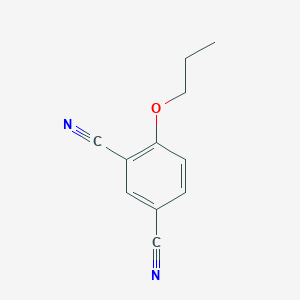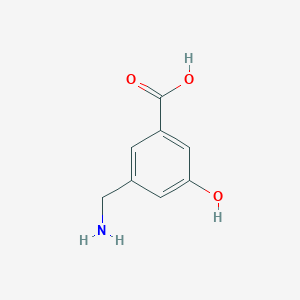
Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-メチル-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-3-イル硫酸ナトリウムは、さまざまな科学分野で多様な用途がある化学化合物です。この化合物は、2つの窒素原子を含む5員環複素環構造であるピラゾール環を特徴としています。硫酸基の存在により、水への溶解性が高まり、さまざまな化学反応や工業プロセスで有用になります。
2. 製法
合成経路と反応条件: 5-メチル-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-3-イル硫酸ナトリウムの合成は、通常、5-メチル-2-フェニル-2,3-ジヒドロ-1H-ピラゾールを硫酸と反応させ、続いて水酸化ナトリウムで中和することにより行われます。反応条件には、多くの場合、以下が含まれます。
温度: 反応が効率的に進むように、適度な温度(約50〜70°C)。
溶媒: 反応物と生成物の溶解を促進するために、水または水性媒体。
反応時間: 原料を完全に変換するために、数時間。
工業生産方法: 工業的な環境では、この化合物の生産は、一貫した反応条件と高収率を維持するために、連続フロー反応器を使用する場合があります。プロセスには、以下が含まれます。
反応物の混合: 5-メチル-2-フェニル-2,3-ジヒドロ-1H-ピラゾールと硫酸の制御された混合。
中和: 反応混合物を中和するために、水酸化ナトリウムの添加。
精製: 純粋な5-メチル-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-3-イル硫酸ナトリウムを得るためのろ過と結晶化。
反応の種類:
酸化: この化合物は、特にメチル基で酸化反応を受ける可能性があり、対応するケトンまたはカルボン酸を形成します。
還元: 還元反応は、ピラゾール環を標的にすることができ、それをジヒドロピラゾール誘導体に転換する可能性があります。
置換: フェニル基は求電子置換芳香族反応に関与し、芳香環にさまざまな置換基を導入することができます。
一般的な試薬と条件:
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: アルコール溶媒中のパラジウム触媒または水素化ホウ素ナトリウムを用いた水素ガス。
置換: 制御された温度下でのハロゲン(例:臭素)またはニトロ化剤(例:硝酸)。
主な生成物:
酸化: 5-メチル-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-3-オンまたは5-メチル-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-3-カルボン酸の形成。
還元: 5-メチル-2-フェニル-2,3-ジヒドロ-1H-ピラゾール誘導体の形成。
置換: 使用した求電子剤に応じて、さまざまな置換フェニル誘導体。
化学:
触媒作用: 有機反応での触媒活性を高める、遷移金属と錯体を形成するための配位化学における配位子として使用される。
分析化学: 特定の金属イオンの検出と定量における試薬として使用される。
生物学:
酵素阻害: 特定の酵素の阻害剤として作用し、酵素の動力学とメカニズムの研究に有用です。
生物学的アッセイ: 新規化合物の生物学的活性を調べるアッセイで使用される。
医学:
創薬: 潜在的な治療効果を持つ新しい医薬品を設計するための足場として役立つ。
薬理学: 新しい薬剤の開発を支援する、生物学的標的との相互作用について研究されている。
産業:
染料製造: 安定した化学構造により、染料や顔料の合成に使用される。
ポリマー産業: 材料特性を高めるために、ポリマーマトリックスに組み込まれる。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate typically involves the reaction of 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazole with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to ensure the reaction proceeds efficiently.
Solvent: Water or an aqueous medium to facilitate the dissolution of reactants and products.
Reaction Time: Several hours to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes:
Reactant Mixing: Controlled mixing of 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazole and sulfuric acid.
Neutralization: Addition of sodium hydroxide to neutralize the reaction mixture.
Purification: Filtration and crystallization to obtain pure this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperatures.
Major Products:
Oxidation: Formation of 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one or 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-carboxylic acid.
Reduction: Formation of 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form complexes with transition metals, enhancing catalytic activity in organic reactions.
Analytical Chemistry: Employed as a reagent in the detection and quantification of certain metal ions.
Biology:
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme kinetics and mechanisms.
Biological Assays: Utilized in assays to investigate the biological activity of new compounds.
Medicine:
Drug Development: Serves as a scaffold for designing new pharmaceutical agents with potential therapeutic effects.
Pharmacology: Studied for its interactions with biological targets, aiding in the development of new drugs.
Industry:
Dye Manufacturing: Used in the synthesis of dyes and pigments due to its stable chemical structure.
Polymer Industry: Incorporated into polymer matrices to enhance material properties.
作用機序
5-メチル-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-3-イル硫酸ナトリウムがその効果を発揮するメカニズムは、特定の分子標的との相互作用に関係しています。ピラゾール環は、金属イオンまたは酵素活性部位に結合し、その活性を変化させることができます。硫酸基は溶解性を高め、生物系内での輸送と相互作用を促進します。この化合物は、活性部位またはアロステリック部位に結合することにより、酵素活性を阻害し、生化学的経路を調節する可能性があります。
類似の化合物:
5-メチル-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-3-オン: 硫酸基がないため、溶解性と反応性が異なります。
2-フェニル-2,3-ジヒドロ-1H-ピラゾール-3-イル硫酸: メチル基がないため、立体的な性質と電子的な性質が影響を受けます。
5-メチル-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル硫酸ナトリウム: 硫酸基の位置が異なり、化学的挙動が異なります。
独自性: 5-メチル-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-3-イル硫酸ナトリウムは、硫酸基の特定の位置により、その溶解性と反応性に大きな影響を与えるため、独特です。これにより、高い溶解性と特定の反応性パターンを必要とする用途で特に有用になります。
この包括的な概要は、さまざまな科学および工業分野における5-メチル-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-3-イル硫酸ナトリウムの重要性を強調しています。その独特の化学構造と特性により、研究および実用的な用途のための貴重な化合物となっています。
類似化合物との比較
5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: Lacks the sulfate group, resulting in different solubility and reactivity.
2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate: Lacks the methyl group, affecting its steric and electronic properties.
Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl sulfate: Variation in the position of the sulfate group, leading to different chemical behavior.
Uniqueness: Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate is unique due to the specific positioning of the sulfate group, which significantly influences its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable compound for research and practical applications.
特性
分子式 |
C10H11N2NaO4S |
|---|---|
分子量 |
278.26 g/mol |
IUPAC名 |
sodium;(5-methyl-2-phenyl-1,3-dihydropyrazol-3-yl) sulfate |
InChI |
InChI=1S/C10H12N2O4S.Na/c1-8-7-10(16-17(13,14)15)12(11-8)9-5-3-2-4-6-9;/h2-7,10-11H,1H3,(H,13,14,15);/q;+1/p-1 |
InChIキー |
JFJMCWYVZLHJOW-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(N(N1)C2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine](/img/structure/B12095663.png)



![[3,4,6-Triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B12095689.png)

![1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12095700.png)

![4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12095721.png)
![9-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one](/img/structure/B12095725.png)




